1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethanone

描述

Introduction and Chemical Foundation

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming and Alternative Designations

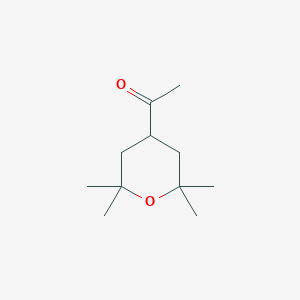

The compound 1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethanone represents a systematically named organic molecule according to International Union of Pure and Applied Chemistry nomenclature principles. The name clearly indicates the presence of a tetrahydropyran ring system that has been substituted with four methyl groups at the 2 and 6 positions, creating a symmetrical substitution pattern. The ethanone designation refers to the acetyl functional group attached to the 4-position of the pyran ring.

Alternative naming conventions for this compound include the designation 1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one, which emphasizes the ketone functionality through the ethan-1-one suffix. This naming variation follows established conventions for ketone nomenclature while maintaining clarity about the heterocyclic ring system. The compound may also be referenced in chemical databases using simplified molecular input line entry system representations that capture the essential structural features without requiring the full systematic name.

The systematic approach to naming this compound reflects the hierarchical nature of International Union of Pure and Applied Chemistry nomenclature, where the tetrahydropyran ring serves as the principal functional group, with the methyl substituents and ethanone group treated as modifications to this core structure. This naming convention ensures unambiguous identification of the compound across different chemical contexts and applications.

属性

IUPAC Name |

1-(2,2,6,6-tetramethyloxan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8(12)9-6-10(2,3)13-11(4,5)7-9/h9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSVABSOQKLCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(OC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Industrial Production Methods

Industrial production methods for 2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one may involve similar bromination reactions but on a larger scale. These methods utilize continuous flow reactors to maintain consistent reaction conditions and improve yield, and automated systems to enhance safety and efficiency in handling bromine, which is a hazardous reagent.

Reaction Analysis

2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one can undergo different types of chemical reactions:

- Nucleophilic Substitution The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Typically, this is carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature. This produces substituted ethanone derivatives.

- Reduction The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This is conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under an inert atmosphere and yields the corresponding alcohol.

- Oxidation The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). This is performed in aqueous or mixed solvent systems under acidic or basic conditions, depending on the oxidizing agent used and forms carboxylic acids or other oxidized products.

化学反应分析

Types of Reactions: 1-(2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Organic Synthesis

1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethanone serves as a valuable intermediate in organic synthesis. Its structural features enable it to participate in various reactions such as:

- Aldol Reactions : The compound can act as a nucleophile in aldol reactions, forming β-hydroxy ketones which can be further transformed into more complex structures.

- Cyclization Reactions : It can undergo cyclization to yield various cyclic compounds that are essential in the development of pharmaceuticals.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a scaffold for drug development. Studies have indicated that derivatives of this compound exhibit biological activity:

- Anticancer Activity : Research has demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines. For instance, modifications to the tetramethyl group can enhance the selectivity and potency of these compounds against specific types of tumors.

- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity, showing effectiveness against various bacterial strains.

Material Science

In material science, 1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethanone is explored for its potential use in:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with desirable properties such as flexibility and thermal stability.

- Coating Applications : Its hydrophobic nature makes it suitable for use in coatings that require water resistance.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of modified derivatives of 1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethanone. The researchers synthesized several analogs and tested them against human cancer cell lines. Results indicated that specific modifications increased the compound's efficacy by enhancing apoptosis pathways in cancer cells .

Case Study 2: Polymer Development

In another study focused on material applications, researchers explored the use of this compound as a monomer in creating biodegradable polymers. The resulting materials exhibited improved mechanical properties and degradation rates compared to traditional plastics. This application highlights the compound's potential role in sustainable material development .

作用机制

The mechanism of action of 1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and analogous ethanone derivatives:

Table 1: Structural and Functional Comparison of Ethanone Derivatives

Key Comparison Points

Substitution Patterns and Lipophilicity :

- The tetramethyl-THP substitution in the target compound increases lipophilicity compared to unsubstituted THP derivatives (e.g., CAS 137052-08-5, molecular weight 128.17) . This enhances membrane permeability but reduces aqueous solubility.

- Aromatic derivatives (e.g., CAS 16162-69-9) exhibit UV absorption due to conjugated π-systems, whereas aliphatic THP derivatives lack such behavior .

Functional Group Influence: Chlorine in 1-(2-chlorophenyl)ethanone introduces electron-withdrawing effects, increasing electrophilicity of the ketone group . Hydroxyl groups in 1-(2',3'-dihydroxyphenyl)ethanone enhance polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methyl groups in the target compound .

The target’s lipophilicity may similarly influence bioactivity.

生物活性

1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethanone, also known as 1-(tetrahydro-2H-pyran-4-yl)ethanone (CAS Number: 137052-08-5), is a compound with significant potential in organic synthesis and medicinal chemistry. This article explores its biological activity, including its chemical properties, applications, and research findings.

The molecular formula of 1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethanone is CHO, with a molecular weight of approximately 156.22 g/mol. Key physical properties include:

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 198.1 ± 15.0 °C

- Flash Point : 63.7 ± 13.9 °C

| Property | Value |

|---|---|

| Molecular Weight | 156.22 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 198.1 ± 15.0 °C |

| Flash Point | 63.7 ± 13.9 °C |

Biological Activity

Research indicates that the compound exhibits various biological activities that make it relevant in pharmacology and organic synthesis.

Antimicrobial Properties

Studies have shown that derivatives of tetrahydropyran compounds exhibit antimicrobial activities against a range of pathogens. For instance, compounds with similar structures have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests .

Applications in Organic Synthesis

1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethanone serves as an intermediate in the synthesis of various biologically active molecules. The keto carbonyl group can participate in reactions such as:

- Wittig Reaction : This reaction allows for the formation of olefins from phosphonium ylides, which are crucial in synthesizing complex organic structures .

- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LAH), expanding its utility in synthetic pathways .

Case Study 1: Synthesis of Antimicrobial Agents

In a study focused on synthesizing new antimicrobial agents, researchers utilized 1-(tetrahydro-2H-pyran-4-yl)ethanone to create a series of derivatives that were tested against various bacterial strains. The results indicated that certain modifications to the tetrahydropyran structure enhanced antibacterial potency significantly .

Case Study 2: Development of Anticancer Compounds

Another research effort investigated the potential anticancer properties of compounds derived from tetrahydropyran frameworks. The study reported that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that the compound could be a lead structure for developing new anticancer therapies .

常见问题

Q. What are the common synthetic routes for 1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethanone, and how do reaction conditions influence product selectivity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving cyclic 1,3-diketones, aldehydes, amines, and acetylenedicarboxylates. For example, Verhoest et al. demonstrated that pyran derivatives form selectively under specific stoichiometric and catalytic conditions . AI-driven synthesis planning (e.g., Reaxys, Pistachio models) predicts feasible routes by analyzing substituent effects and steric hindrance from the tetramethyl groups, which influence ring conformation and reactivity . Key variables include:

- Catalysts : Acidic or basic conditions dictate cyclization pathways.

- Temperature : Higher temperatures favor kinetic products (e.g., pyranones) over thermodynamic intermediates.

- Solvent polarity : Polar aprotic solvents enhance nucleophilic attack in diketone-aldehyde condensations.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR resolve methyl group environments (e.g., 2,2,6,6-tetramethyl signals as singlets at δ 1.2–1.4 ppm) .

- IR : Stretching frequencies for the ketone (C=O, ~1700 cm) and ether (C-O-C, ~1100 cm) groups confirm functional groups .

- X-ray crystallography : Resolves steric effects of the tetramethyl groups and pyran ring puckering, as seen in analogous acetophenone derivatives .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

- PPE : Gloves, goggles, and masks are mandatory due to potential skin/eye irritation .

- Waste disposal : Separate organic waste for professional treatment to avoid environmental contamination .

- First aid : Immediate consultation with a physician is advised for exposure, with SDS documentation provided .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

- Methodological Answer : Discrepancies often arise from steric effects of the tetramethyl groups, which slow reaction kinetics. To address this:

- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent to map yield-concentration relationships .

- In situ monitoring : Use techniques like FTIR or HPLC to track intermediate formation and optimize reaction quenching .

- Computational validation : Compare experimental yields with AI-predicted pathways (e.g., Reaxys models) to identify overlooked variables .

Q. What computational strategies optimize reaction pathways for functionalization?

- Methodological Answer :

- DFT calculations : Model steric and electronic effects of substituents on pyran ring reactivity. For example, boronic acid pinacol ester derivatives require careful positioning to avoid methyl group clashes .

- Retrosynthetic AI : Tools like Pistachio_ringbreaker predict viable routes for introducing groups (e.g., bromo or hydroxy) at the ethanone or pyran positions .

- Docking studies : Assess interactions in catalytic systems (e.g., palladacycles) for cross-coupling reactions .

Q. How can crystallography resolve structural ambiguities in derivatives?

- Methodological Answer :

- Hydrogen bonding networks : Analyze O-H···O interactions in dihydroxy derivatives to explain stability differences .

- Torsion angles : Measure pyran ring puckering (e.g., chair vs. boat conformations) to correlate with NMR coupling constants .

- Comparative studies : Overlay crystal structures of analogs (e.g., 1-(2,4-dihydroxy-6-methylphenyl)ethanone) to identify methyl group steric effects .

Q. What strategies address low reactivity in cross-coupling reactions?

- Methodological Answer :

- Pre-activation : Convert the ketone to a more reactive enolate or silyl ether to enhance nucleophilicity .

- Buchwald-Hartwig conditions : Use palladium catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance during aryl amination .

- Microwave-assisted synthesis : Accelerate slow steps (e.g., C-C bond formation) by enhancing reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。